molecular formula C14H15N3OS B2539368 N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide CAS No. 2034616-72-1

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2539368
CAS No.: 2034616-72-1
M. Wt: 273.35
InChI Key: UGQZVCDEIDJNHQ-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopropyl group, a pyridine ring, and a thiazole moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide typically involves multi-step organic synthesis. One common method includes the formation of the pyridine ring followed by the introduction of the cyclopropyl group. The thiazole ring is then synthesized and attached to the pyridine moiety. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

    N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide: shares similarities with other compounds containing pyridine and thiazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-9-13(19-8-17-9)14(18)16-6-10-4-12(7-15-5-10)11-2-3-11/h4-5,7-8,11H,2-3,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQZVCDEIDJNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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